molecular formula C8H16N2O3 B14941871 6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one

6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one

Cat. No.: B14941871
M. Wt: 188.22 g/mol
InChI Key: NGKOMVFFGHWOQT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one is a synthetic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an aminomethyl group at the 6-position and a 2-methoxyethyl group at the 4-position of the morpholin-3-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the morpholine derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction, where the morpholine derivative is reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group in the morpholin-3-one ring to a hydroxyl group, forming morpholin-3-ol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of morpholin-3-ol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to antimicrobial or antiviral effects.

    Chemical Reactivity: The presence of functional groups such as the aminomethyl and 2-methoxyethyl groups allows the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the aminomethyl and 2-methoxyethyl groups.

    4-(2-Methoxyethyl)morpholine: Similar structure but without the aminomethyl group.

    6-(Aminomethyl)morpholin-3-one: Similar structure but without the 2-methoxyethyl group.

Uniqueness

6-(Aminomethyl)-4-(2-methoxyethyl)morpholin-3-one is unique due to the presence of both the aminomethyl and 2-methoxyethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

6-(aminomethyl)-4-(2-methoxyethyl)morpholin-3-one

InChI

InChI=1S/C8H16N2O3/c1-12-3-2-10-5-7(4-9)13-6-8(10)11/h7H,2-6,9H2,1H3

InChI Key

NGKOMVFFGHWOQT-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC(OCC1=O)CN

Origin of Product

United States

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